オストール

概要

科学的研究の応用

Osthole has a wide range of scientific research applications:

Chemistry: Osthole and its derivatives are studied for their potential as lead compounds in drug discovery and development.

作用機序

オストホルは、複数の分子標的と経路を通じて作用します。

抗癌: オストホルは、癌細胞の増殖を阻害し、アポトーシスを誘導し、癌細胞の浸潤と転移を阻止します。

抗炎症: オストホルは、炎症反応に関与する核因子κB(NF-κB)、腫瘍壊死因子α(TNF-α)、およびマイトジェン活性化プロテインキナーゼ(MAPK)の活性を調節します.

神経保護: オストホルは、環状アデノシンモノリン酸(cAMP)と環状グアノシンモノリン酸(cGMP)のレベルを調節することで、神経細胞を保護します.

生化学分析

Biochemical Properties

Osthole interacts with various enzymes, proteins, and other biomolecules. It has been found to affect the expression of epithelial-mesenchymal transition markers in cancer cells, increasing the expression of E-cadherin and decreasing that of vimentin . Osthole also affects the phospholipid biosynthesis, methyl histidine metabolism, pyrimidine metabolism, and β-oxidation of very long chain fatty acid pathways .

Cellular Effects

Osthole has been shown to reduce cell viability, proliferation, migration, and invasion in various types of cells, while inducing apoptosis . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the PI3K/AKT signaling pathway in endometrial cancer cells .

Molecular Mechanism

Osthole exerts its effects at the molecular level through various mechanisms. It has been found to inhibit the activation of nuclear factor kappa B (NF-κB), tumor necrosis factor alpha (TNF-α), and mitogen-activated protein kinases (MAPK) that are involved in various processes of the immune response and metabolic and biological processes . It also promotes neurogenesis and neuronal functioning via stimulation of Notch, BDNF/Trk, and P13k/Akt signaling pathways .

Temporal Effects in Laboratory Settings

Osthole has been shown to have long-term effects on cellular function in both in vitro and in vivo studies. For example, it has been found to suppress the expression of genes involved in inflammation and reduce the secretion of pro-inflammatory cytokines in histamine or LPS-stimulated cells over time .

Dosage Effects in Animal Models

The effects of osthole vary with different dosages in animal models. It has been found to inhibit the development of inflammatory diseases such as arthritis and hepatitis in animal models

Metabolic Pathways

Osthole is involved in various metabolic pathways. It originates from the phenylpropanoid pathway, with the biosynthesis of coumarins starting with the formation of L-phenylalanine . It has also been found to affect the phospholipid biosynthesis, methyl histidine metabolism, pyrimidine metabolism, and β-oxidation of very long chain fatty acid pathways .

Transport and Distribution

It is known that osthole can be obtained via extraction and separation from plants or total synthesis .

Subcellular Localization

It is known that the biosynthesis of L-phenylalanine, a precursor of osthole, proceeds in plastids while phenylalanine ammonia-lyase and C4H activities reside in the cytosol and endoplasmic reticulum .

準備方法

合成経路と反応条件: オストホルは、さまざまな方法で合成することができます。一般的な合成経路の1つは、スティルクロスカップリング反応です。 8-ヨードクマリン誘導体は、テトラキス(トリフェニルホスフィン)パラジウム(0)の触媒量を存在させる条件下で、ジメチルホルムアミド中で、トリブチル(3-メチルブト-2-エン-1-イル)スタンナンと反応させると、オストホルが収率よく得られます .

工業生産方法: オストホルの工業生産は、通常、植物からの抽出と分離によって行われます。セリ科の植物であるセンシンレンの実が主な供給源です。 抽出プロセスでは、エタノールまたはメタノールなどの溶媒を使用して粗抽出物を得た後、カラムクロマトグラフィーなどの精製工程でオストホルを単離します .

3. 化学反応解析

反応の種類: オストホルは、さまざまな化学反応を起こします。これらには以下が含まれます。

酸化: オストホルは、酸化されてさまざまな誘導体を形成することができます。これらは、増強された生物活性を示す可能性があります。

還元: 還元反応は、クマリン構造を修飾することができ、薬理学的特性が変化する可能性があります。

置換: ハロゲン化またはアルキル化などの置換反応は、オストホル分子に新しい官能基を導入することができ、異なる活性を示す新規化合物の形成につながります.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物は、さまざまなオストホル誘導体であり、それぞれが独自の生物活性を有する可能性があります .

4. 科学研究への応用

オストホルは、幅広い科学研究に利用されています。

化学: オストホルとその誘導体は、創薬および開発におけるリード化合物としての可能性について研究されています。

生物学: 研究によると、オストホルは、神経保護、骨形成促進、免疫調節効果を示し、神経疾患、骨疾患、免疫関連疾患の治療のための候補となっています.

医学: オストホルの抗癌、肝保護、心臓血管保護、抗菌活性は、広く研究されており、マルチターゲット代替薬としての可能性が示されています.

化学反応の分析

Types of Reactions: Osthole undergoes various chemical reactions, including:

Oxidation: Osthole can be oxidized to form different derivatives, which may exhibit enhanced biological activities.

Reduction: Reduction reactions can modify the coumarin structure, potentially altering its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as halogens (chlorine, bromine) or alkylating agents (methyl iodide) are employed.

Major Products: The major products formed from these reactions are various osthole derivatives, each with potentially unique biological activities .

類似化合物との比較

オストホルは、その幅広い生物活性のために、クマリン誘導体の中でもユニークです。類似の化合物には以下が含まれます。

クマリン: クマリンの最も単純な形であり、植物に広く分布し、その芳香と香水への使用で知られています.

エスクレチン: 抗酸化作用と抗炎症作用を有する別のクマリン誘導体です。

ウンベリフェロン: 抗菌作用と抗炎症作用を有するクマリン化合物です.

オストホルは、その広範な薬理学的プロファイルとさまざまな分野における潜在的な治療的応用により際立っています。

特性

IUPAC Name |

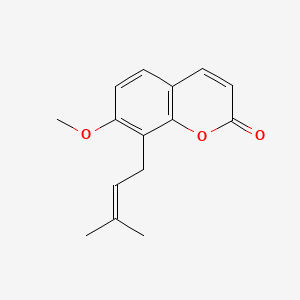

7-methoxy-8-(3-methylbut-2-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-10(2)4-7-12-13(17-3)8-5-11-6-9-14(16)18-15(11)12/h4-6,8-9H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRLOUHOWLUMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OC(=O)C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197507 | |

| Record name | Osthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 12.0 mg/L at 30 °C, Practically insoluble in water, Soluble in aqueous alkalies, alcohol, chloroform, acetone, boiling petroleum ether | |

| Record name | Osthole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless needle like crystals, Prisms from ether, White powder | |

CAS No. |

484-12-8 | |

| Record name | Osthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osthole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osthole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Osthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-Benzopyran-2-one, 7-methoxy-8-(3-methyl-2-buten-1-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OSTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH1TI1759C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Osthole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

83-84 °C | |

| Record name | Osthole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。